![molecular formula C14H19NO2 B4700515 N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B4700515.png)
N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide
Overview
Description
N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide, also known as CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry due to its potential benefits in preventing dental caries. CPP-ACP is a complex of casein phosphopeptide and amorphous calcium phosphate, which has been found to have a unique mechanism of action that promotes the remineralization of tooth enamel.
Scientific Research Applications
N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide has been extensively studied for its potential benefits in preventing dental caries. It has been found to promote the remineralization of tooth enamel by providing a source of calcium and phosphate ions, which are essential for the formation of hydroxyapatite crystals. N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide has also been found to inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, by interfering with their ability to adhere to tooth surfaces.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide involves the formation of a stable complex between casein phosphopeptide and amorphous calcium phosphate. This complex has been found to have a high affinity for tooth enamel, allowing it to bind to the surface of the tooth and release calcium and phosphate ions. These ions then combine with fluoride ions from toothpaste or water to form fluorapatite crystals, which are more resistant to acid attack than hydroxyapatite crystals. N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide also inhibits the growth of cariogenic bacteria by binding to their cell surface proteins and preventing them from adhering to tooth surfaces.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide has been found to have several biochemical and physiological effects that contribute to its potential benefits in preventing dental caries. It has been found to increase the concentration of calcium and phosphate ions in saliva, which can promote the remineralization of tooth enamel. N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide has also been found to increase the pH of dental plaque, making it less acidic and reducing the risk of demineralization.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored for long periods of time. N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide is also biocompatible and has been found to have low toxicity, making it a safe compound to use in dental applications. However, N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide has some limitations for lab experiments. It can be difficult to obtain pure casein phosphopeptide and amorphous calcium phosphate, which can affect the consistency and quality of the final product. N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide also has limited solubility in water, which can make it difficult to use in certain applications.
Future Directions
N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide has the potential to revolutionize the field of dentistry by providing a safe and effective way to prevent dental caries. There are several future directions for research on N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide, including the development of new synthesis methods to improve the consistency and quality of the final product. Researchers are also exploring the use of N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide in other dental applications, such as the treatment of dentin hypersensitivity and the prevention of dental erosion. Additionally, there is ongoing research on the use of N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide in combination with other compounds, such as fluoride, to enhance its effectiveness in preventing dental caries.
properties
IUPAC Name |
N-cyclopropyl-2-(2,5-dimethylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9-4-5-10(2)13(8-9)17-11(3)14(16)15-12-6-7-12/h4-5,8,11-12H,6-7H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNBWRWBOQFFPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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